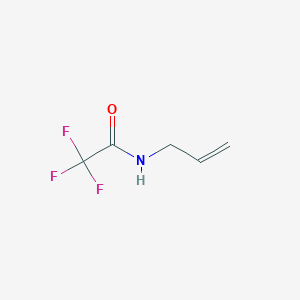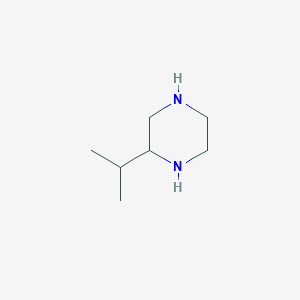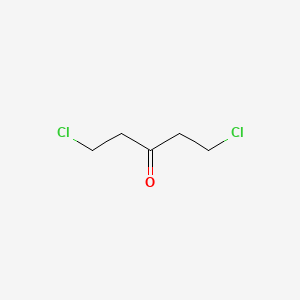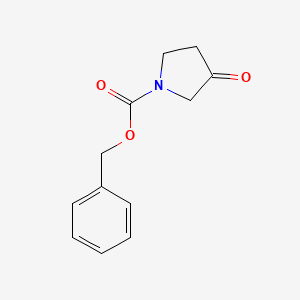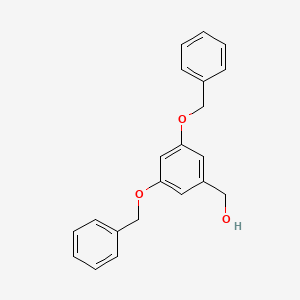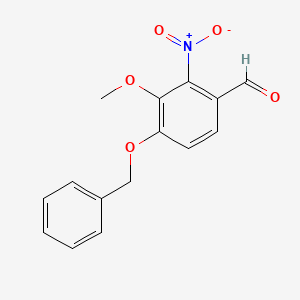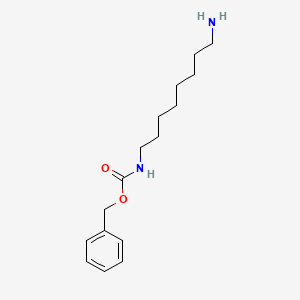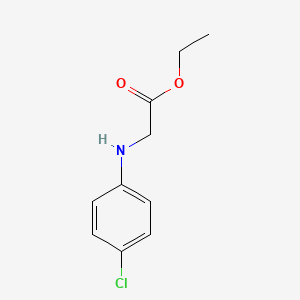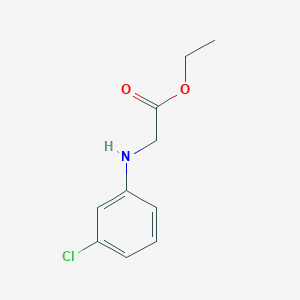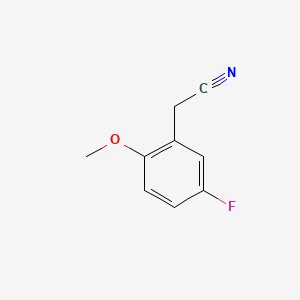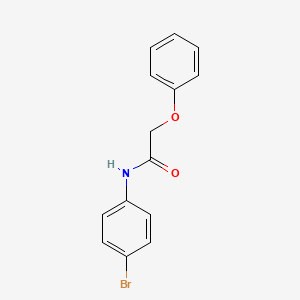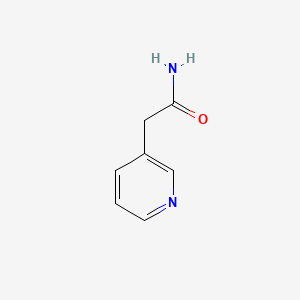
2-(Pyridin-3-yl)acetamide
Übersicht
Beschreibung
“2-(Pyridin-3-yl)acetamide” is a chemical compound with the CAS Number: 5867-45-8 . It has a molecular weight of 136.15 . The IUPAC name for this compound is N-(3-pyridinyl)acetamide .
Synthesis Analysis
A method for the synthesis of “2-(Pyridin-3-yl)acetamide” involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid. This method starts with 16.8 g of ethyl-3-pyridylacetate and 1 L of methanolic ammonia solution. These are shaken in a pressure vessel at 100°C for 40 hours. After cooling and concentration, the precipitate is triturated with ether and filtered off with suction.
Molecular Structure Analysis
The molecular structure of “2-(Pyridin-3-yl)acetamide” can be represented by the InChI code: 1S/C7H8N2O/c1-6(10)9-7-3-2-4-8-5-7/h2-5H,1H3,(H,9,10) .
Physical And Chemical Properties Analysis
“2-(Pyridin-3-yl)acetamide” is a liquid at room temperature . It has a density of 1.17 . The boiling point is 360.3ºC at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
NMR Study of Tautomerism
- Application: The study of heteroaromatic tautomerism using NMR spectroscopy techniques, specifically examining the amide tautomer-rotamer of N-(pyridin-2-yl)acetamide and related compounds (Katritzky & Ghiviriga, 1995).
Reaction with Acyl Chlorides and Triethylamine
- Application: Investigating rearrangement reactions of 3-halo-4-aminopyridines with acyl chlorides and triethylamine, leading to the formation of pyridin-4-yl α-substituted acetamide products (Getlik et al., 2013).
Copper Complexes with Pyridyl–Tetrazole Ligands
- Application: Synthesis and characterization of copper complexes with pyridyl–tetrazole ligands for potential applications in DNA-binding and antioxidant properties (Reddy et al., 2016).
Synthesis and Evaluation of Anticonvulsants
- Application: Development of 2-aryl-2-(pyridin-2-yl)acetamides as anticonvulsants, exploring their structure-activity relationship and cardiac safety (Dawidowski et al., 2020).
Alzheimer's Disease Research
- Application: Investigation of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors for Alzheimer's disease treatment (Umar et al., 2019).
Synthesis of Herbicide Antidotes
- Application: Synthesis of functionalized 3-(substituted amino)thieno[2,3-b]pyridines as potential herbicide antidotes, using 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides (Dotsenko et al., 2019).
Oxidation Reactivity Studies
- Application: Exploring the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide and related compounds for the generation of diverse products (Pailloux et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Pyridine-based compounds, including “2-(Pyridin-3-yl)acetamide”, have been consistently incorporated in a diverse range of drug candidates approved by the FDA . They have been used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo-[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease . Therefore, it is expected that a larger share of novel pyridine-based drug candidates will be developed in the future .
Eigenschaften
IUPAC Name |
2-pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHIMEXEGOCNHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340452 | |
| Record name | 2-(pyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)acetamide | |
CAS RN |
3724-16-1 | |
| Record name | 3-Pyridineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(pyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

